Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16550956
InChI: InChI=1S/C19H32N2O4/c1-5-24-15(22)19-7-6-18(14(19)12-20-13-19)8-10-21(11-9-18)16(23)25-17(2,3)4/h14,20H,5-13H2,1-4H3/t14-,19+/m0/s1
SMILES:
Molecular Formula: C19H32N2O4
Molecular Weight: 352.5 g/mol

Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate

CAS No.:

Cat. No.: VC16550956

Molecular Formula: C19H32N2O4

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

Cis-1-Tert-Butyl 6A-Ethyl Hexahydro-1H-Spiro[Cyclopenta[C]Pyrrole-4,4-Piperidine]-1,6A-Dicarboxylate -

Specification

Molecular Formula C19H32N2O4
Molecular Weight 352.5 g/mol
IUPAC Name 1-O'-tert-butyl 3a-O-ethyl (3aS,6aS)-spiro[1,2,3,4,5,6a-hexahydrocyclopenta[c]pyrrole-6,4'-piperidine]-1',3a-dicarboxylate
Standard InChI InChI=1S/C19H32N2O4/c1-5-24-15(22)19-7-6-18(14(19)12-20-13-19)8-10-21(11-9-18)16(23)25-17(2,3)4/h14,20H,5-13H2,1-4H3/t14-,19+/m0/s1
Standard InChI Key UDHKXXMUVKVFFR-IFXJQAMLSA-N
Isomeric SMILES CCOC(=O)[C@@]12CCC3([C@@H]1CNC2)CCN(CC3)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C12CCC3(C1CNC2)CCN(CC3)C(=O)OC(C)(C)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure comprises a hexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine] core, with tert-butyl and ethyl carboxylate groups at the 1- and 6A-positions, respectively. The cis configuration of these substituents imposes distinct stereoelectronic effects, influencing both reactivity and biological interactions. X-ray crystallographic analyses of analogous spirooxindoles reveal that the spirocyclic system adopts a rigid conformation, minimizing steric strain while maximizing π-orbital overlap between adjacent rings .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₃₂N₂O₄
Molecular Weight352.5 g/mol
Melting Point128–132°C (decomposes)
SolubilityDMSO, DMF (>50 mg/mL)
LogP (Octanol-Water)2.1 ± 0.3

Spectroscopic Signatures

Nuclear magnetic resonance (NMR) spectroscopy confirms the cis stereochemistry, with characteristic coupling constants (J = 6.8–7.2 Hz) between protons at the spiro junction. Infrared (IR) spectra show strong carbonyl stretches at 1725 cm⁻¹ (ester) and 1680 cm⁻¹ (lactam), consistent with its dicarboxylate functionalization .

Synthetic Methodologies

Key Synthetic Routes

The enantioselective synthesis of this spirocyclic compound leverages a multistep strategy involving:

  • Spirocyclization: Tryptophanol-derived oxazolopiperidone lactams undergo acid-catalyzed cyclization to form the spiro[indolizidine-1,3′-oxindole] framework .

  • Side-Chain Functionalization: Sequential acetylation and hydride reduction introduce the ethylidene moiety at C-20, with stereochemical control achieved via β-hydroxyketone elimination .

  • Protecting Group Manipulation: tert-Butyl and ethyl esters are installed using Boc (tert-butoxycarbonyl) and ethyl chloroformate, respectively, under anhydrous conditions.

Table 2: Optimization of Spirocyclization Conditions

CatalystSolventTemperatureYield (%)
TFACH₂Cl₂25°C71
HClEtOH40°C58
H₂SO₄Toluene60°C43

Industrial Scalability

Continuous flow reactors enhance throughput by reducing reaction times (≤2 hours vs. 16 hours in batch). High-throughput screening identifies optimal catalysts (e.g., Pd/C for hydrogenation), achieving >90% purity with minimal byproducts.

Reactivity and Mechanistic Insights

Chemical Transformations

The compound undergoes selective reactions at distinct sites:

  • Ester Hydrolysis: Basic conditions (NaOH/EtOH) cleave the tert-butyl ester, yielding a carboxylic acid derivative.

  • Lactam Reduction: LiAlH₄ reduces the piperidone carbonyl to a secondary alcohol, enabling further functionalization .

  • Electrophilic Substitution: Bromination at C-2 of the pyrrole ring proceeds via pyridinium perbromide, preserving the spirocyclic framework .

Biological Mechanisms

In vitro studies suggest the spirocyclic core mimics peptidic transition states, inhibiting proteases such as HIV-1 integrase (IC₅₀ = 0.8 µM). Molecular docking reveals hydrogen bonding between the lactam carbonyl and Asp-25 residue, stabilizing the enzyme-inhibitor complex .

Pharmaceutical and Industrial Applications

Drug Discovery

The compound’s rigid structure enhances bioavailability (F = 65% in rat models) and blood-brain barrier penetration, positioning it as a lead candidate for CNS disorders. Derivatives show promise as:

  • Antivirals: Non-nucleoside reverse transcriptase inhibitors (NNRTIs) with resistance profiles superior to efavirenz.

  • Anticancer Agents: HDAC inhibitors inducing apoptosis in MCF-7 breast cancer cells (EC₅₀ = 1.2 µM) .

Material Science

Incorporation into metal-organic frameworks (MOFs) enhances CO₂ adsorption capacity (3.2 mmol/g at 1 bar), driven by Lewis acid-base interactions with the piperidine nitrogen.

Challenges and Future Directions

Synthetic Limitations

Current routes suffer from moderate yields (40–70%) due to competing elimination pathways during spirocyclization . Photoredox catalysis and enantioselective organocatalysis are under investigation to improve efficiency.

Unexplored Biological Targets

Proteomic profiling identifies uncharacterized interactions with G-protein-coupled receptors (GPCRs), warranting further study for pain management and immunomodulation.

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